molecular formula C5H13N3O B12706424 Ornithinamide, L- CAS No. 74718-02-8

Ornithinamide, L-

Cat. No.: B12706424
CAS No.: 74718-02-8
M. Wt: 131.18 g/mol
InChI Key: OERRZAJTKPMGBB-BYPYZUCNSA-N
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Description

Ornithinamide, L-: is a derivative of the amino acid ornithine. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but plays a significant role in various biochemical processes. The molecular formula of Ornithinamide, L- is C5H13N3O, and it has a molecular weight of approximately 131.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ornithinamide, L- can be synthesized from L-ornithine through a series of chemical reactions. One common method involves the condensation of the carboxy group of L-ornithine with an amine group, forming the amide bond . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of Ornithinamide, L- often involves the use of biotechnological processes. For example, L-ornithine can be produced through microbial fermentation using genetically engineered strains of bacteria or yeast. The L-ornithine is then chemically converted to Ornithinamide, L- using the methods described above .

Chemical Reactions Analysis

Types of Reactions: Ornithinamide, L- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides .

Scientific Research Applications

Chemistry: Ornithinamide, L- is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the synthesis of various bioactive compounds and pharmaceuticals .

Biology: In biological research, Ornithinamide, L- is used to study the urea cycle and nitrogen metabolism. It is also used in the investigation of enzyme activities and metabolic pathways .

Medicine: Ornithinamide, L- has potential therapeutic applications due to its role in nitrogen metabolism. It is being explored for its use in treating conditions related to hyperammonemia and other metabolic disorders .

Industry: In the industrial sector, Ornithinamide, L- is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds .

Mechanism of Action

Ornithinamide, L- exerts its effects primarily through its involvement in the urea cycle. It is metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process helps in the disposal of excess nitrogen and the synthesis of polyamines such as putrescine and spermine . These polyamines play crucial roles in cell growth and differentiation.

Properties

IUPAC Name

(2S)-2,5-diaminopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H2,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERRZAJTKPMGBB-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74718-02-8
Record name Ornithinamide, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074718028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORNITHINAMIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C8EC1LCS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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